1,2,3,4-Tetrahydronaphthalene-1,5-diamine
Overview
Description
1,2,3,4-Tetrahydronaphthalene-1,5-diamine is an organic compound with the molecular formula C10H14N2 and a molecular weight of 162.23 g/mol. It is a bicyclic compound derived from naphthalene, featuring two amine groups attached to the tetrahydronaphthalene ring. This compound is primarily used in research settings and has various applications in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydronaphthalene-1,5-diamine can be synthesized through several methods. One common approach involves the reduction of naphthalene derivatives. For instance, the reduction of 1,5-dinitronaphthalene using hydrogen gas in the presence of a palladium catalyst can yield this compound . Another method involves the catalytic hydrogenation of 1,5-dinitronaphthalene using nickel as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydronaphthalene-1,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or nickel catalysts is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully saturated amines.
Substitution: Various substituted tetrahydronaphthalene derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydronaphthalene-1,5-diamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydronaphthalene-1,5-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A related compound without the amine groups, used as a solvent and intermediate in organic synthesis.
1,5-Dihydroxy-1,2,3,4-tetrahydronaphthalene: A compound with hydroxyl groups instead of amine groups, used as a complexing agent and in the synthesis of other organic compounds.
Uniqueness
1,2,3,4-Tetrahydronaphthalene-1,5-diamine is unique due to the presence of two amine groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering versatility in chemical synthesis and potential for novel applications.
Properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-1,5-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1,3,5,10H,2,4,6,11-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFAHLRZAHGETL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC=C2)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573138 | |
Record name | 1,2,3,4-Tetrahydronaphthalene-1,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20351-50-2 | |
Record name | 1,2,3,4-Tetrahydronaphthalene-1,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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